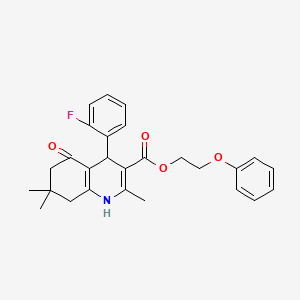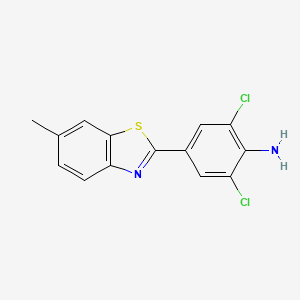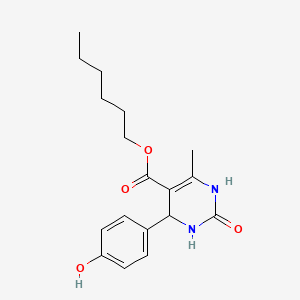![molecular formula C23H19ClN4OS B11686008 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11686008.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(2-clorofenil)metilideno]acetohidrazida es un complejo compuesto orgánico que pertenece a la clase de derivados de benzimidazol. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido estudiados ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(2-clorofenil)metilideno]acetohidrazida típicamente implica un proceso de múltiples pasos. Un método común comienza con la reacción de 1-bencil-1H-bencimidazol-2-tiol con cloruro de cloroacetilo para formar 2-cloro-N-(1-bencil-1H-bencimidazol-2-il)acetamida. Este intermedio luego se hace reaccionar con hidrato de hidrazina para producir 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]acetohidrazida. Finalmente, la condensación de este compuesto con 2-clorobenzaldehído bajo condiciones de reflujo en etanol produce el compuesto objetivo .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a sus aplicaciones especializadas en investigación en lugar de la fabricación a gran escala. los principios generales de la síntesis orgánica, como el mantenimiento de las condiciones de reacción y los procesos de purificación, se aplicarían.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(2-clorofenil)metilideno]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en el anillo de benzimidazol o el grupo clorofenilo.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o tioles en disolventes polares como el dimetilsulfóxido (DMSO).
Principales Productos Formados
Oxidación: Derivados oxidados del anillo de benzimidazol.
Reducción: Formas reducidas del grupo hidrazida.
Sustitución: Derivados de benzimidazol o clorofenilo sustituidos.
Aplicaciones Científicas De Investigación
2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(2-clorofenil)metilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Utilizado como ligando en química de coordinación para formar complejos metálicos.
Biología: Estudiado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Investigado por su posible actividad anticancerígena debido a su capacidad para interactuar con el ADN e inhibir la proliferación celular.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(2-clorofenil)metilideno]acetohidrazida implica su interacción con varios objetivos moleculares. La parte de benzimidazol puede intercalarse con el ADN, interrumpiendo su función y provocando la muerte celular. Además, el compuesto puede inhibir enzimas involucradas en la proliferación celular, convirtiéndolo en un posible agente anticancerígeno .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-2-tienilmetilideno]acetohidrazida
- 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-1-(3,4-dimetoxi fenil)etilidénico]acetohidrazida
- 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-1-(3-metoxi fenil)etilidénico]acetohidrazida
Singularidad
Lo que diferencia a 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(2-clorofenil)metilideno]acetohidrazida es su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica únicas. La presencia del grupo clorofenilo mejora su potencial como agente antimicrobiano, mientras que la parte de benzimidazol contribuye a sus propiedades de intercalación de ADN.
Propiedades
Fórmula molecular |
C23H19ClN4OS |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19ClN4OS/c24-19-11-5-4-10-18(19)14-25-27-22(29)16-30-23-26-20-12-6-7-13-21(20)28(23)15-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,27,29)/b25-14+ |
Clave InChI |
KFTZDLWPHSGLBN-AFUMVMLFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11685928.png)
![Tetramethyl 5',5',9'-trimethyl-6'-(phenylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11685931.png)
![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11685932.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11685935.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11685947.png)

![ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11685959.png)
![3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11685960.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11685964.png)


![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11685981.png)
![2-methyl-N'-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11686000.png)
![1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea](/img/structure/B11686001.png)
